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molecular formula C12H10BrNO3 B1466299 Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS No. 1228689-61-9

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Cat. No. B1466299
M. Wt: 296.12 g/mol
InChI Key: YVWJQDKQALEQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455499B2

Procedure details

2-(4-Bromo-benzoyl)-3-[(E)-methylimino]-butyric acid methyl ester (23.81 g, 76.6 mmol) and hydroxylamine hydrochloride (5.32 g, 76.6 mmol) were combined in acetic acid (400 mL) and stirred at 60° C. overnight. After cooling to room temperature, the mixture was concentrated to dryness, and then concentrated twice from toluene (200 mL) to remove residual acetic acid. The residue was partitioned between EtOAc and H2O, and the organic layer was separated and washed twice with H2O. The combined aqueous layers were back-extracted with EtOAc, and the combined organic layers were concentrated. The crude material was filtered through a plug of silica gel, and the filtrate was concentrated to give the title compound.
Quantity
23.81 g
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH:4]([C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=1)/[C:5](=[N:7]/C)/[CH3:6].Cl.NO>C(O)(=O)C>[CH3:1][O:2][C:3]([C:4]1[C:5]([CH3:6])=[N:7][O:17][C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=1)=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
23.81 g
Type
reactant
Smiles
COC(C(/C(/C)=N/C)C(C1=CC=C(C=C1)Br)=O)=O
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
concentrated twice from toluene (200 mL)
CUSTOM
Type
CUSTOM
Details
to remove residual acetic acid
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed twice with H2O
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back-extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated
FILTRATION
Type
FILTRATION
Details
The crude material was filtered through a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C=1C(=NOC1C1=CC=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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